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Compound of Interest

Compound Name: Sodium Channel inhibitor 1

Cat. No.: B560052 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: An in-depth technical guide on the discovery, synthesis, and characterization of the

selective NaV1.7 inhibitor, PF-05089771.

Introduction: The Role of NaV1.7 in Pain Signaling
The voltage-gated sodium channel NaV1.7 is a genetically validated therapeutic target for the

treatment of pain. It is encoded by the SCN9A gene and is preferentially expressed in

peripheral sensory and sympathetic neurons. NaV1.7 channels act as threshold channels,

amplifying small subthreshold depolarizations to regulate neuronal excitability. Genetic studies

in humans have solidified the central role of NaV1.7 in pain perception. Loss-of-function

mutations in SCN9A result in a complete insensitivity to pain, while gain-of-function mutations

are linked to severe pain disorders. This has made the development of selective NaV1.7

inhibitors a major goal for analgesic drug discovery.

This whitepaper provides a technical overview of the discovery, synthesis, and biological

characterization of PF-05089771, a potent and selective small-molecule inhibitor of NaV1.7

developed by Pfizer. Although its clinical development was discontinued due to a lack of

efficacy in diabetic peripheral neuropathy, the extensive research on PF-05089771 provides a

valuable case study for drug development professionals targeting this channel.
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PF-05089771 was identified through an iterative structure-activity relationship (SAR)-based

refinement of a novel series of arylsulfonamide NaV channel inhibitors. The core chemical

scaffold of PF-05089771 is a diaryl ether aryl sulfonamide. The synthesis of this class of

compounds generally involves the coupling of a substituted phenol with a suitable aryl halide,

followed by the introduction of the sulfonamide moiety.

General Synthetic Approach for Aryl Sulfonamide
NaV1.7 Inhibitors
The synthesis of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors has been

reported, providing a general framework for the synthesis of this class of compounds. A

representative synthetic scheme would involve the following key steps:

Synthesis of the core scaffold: This typically involves a nucleophilic aromatic substitution

reaction (SNAr) or a metal-catalyzed cross-coupling reaction to form the diaryl ether linkage.

Introduction of the sulfonamide group: The aryl core is then functionalized with a sulfonyl

chloride, which is subsequently reacted with an appropriate amine to form the final

sulfonamide.

While the precise, step-by-step synthesis of PF-05089771 is proprietary, the general principles

of aryl sulfonamide synthesis are well-established in the medicinal chemistry literature.

Mechanism of Action
PF-05089771 is a state-dependent inhibitor, meaning it preferentially binds to the channel

when it is in a specific conformation. It has a much higher affinity for the inactivated state of the

NaV1.7 channel compared to the resting state. This property is crucial for its mechanism of

action and selectivity.

The binding site for PF-05089771 has been mapped to the voltage-sensor domain (VSD) of

Domain IV of the NaV1.7 channel. By binding to the VSD, PF-05089771 stabilizes the channel

in a non-conducting, inactivated conformation, thus preventing the influx of sodium ions and the

propagation of action potentials. This interaction is slow to develop and slow to reverse.
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Caption: State-dependent binding of PF-05089771 to the NaV1.7 channel.

Quantitative Data: Potency and Selectivity
The potency and selectivity of PF-05089771 have been extensively characterized using

electrophysiological assays. A summary of the key quantitative data is presented in the table

below.

Parameter Value Reference

NaV1.7 IC50 11 nM

NaV1.7 IC50 9.49 nM

Selectivity vs. NaV1.2 11-fold

Selectivity vs. NaV1.6 16-fold

Selectivity vs. NaV1.1 59-fold

Selectivity vs. NaV1.3, 1.4, 1.5,

1.8
≥909-fold
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Experimental Protocols
The characterization of NaV1.7 inhibitors relies on a combination of in vitro and in vivo assays.

Below are detailed protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for characterizing the potency and mechanism of action of ion

channel modulators.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7

channel.

Recording Configuration: Whole-cell voltage-clamp.

Solutions:

Internal (Pipette) Solution (in mM): 130 CsCl, 9 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES,

adjusted to pH 7.3 with CsOH.

External (Bath) Solution (in mM): 30 NaCl, 100 NMDG, 10 TEACl, 10 CsCl, 1 CaCl2, 2

MgCl2, 0.3 CdCl2, 3 4-aminopyridine, 10 HEPES, 10 glucose, adjusted to pH 7.4 with

HCl.

Voltage Protocol for Inactivated State Inhibition:

Hold the cell at a depolarized potential (e.g., -40 mV) to induce channel inactivation.

Apply a brief hyperpolarizing prepulse (e.g., to -150 mV for 20 ms) to allow for partial

recovery from inactivation.

Apply a test pulse (e.g., to 0 mV for 10 ms) to elicit a sodium current.

Record the peak current in the absence and presence of the test compound.

Calculate the percentage of inhibition and determine the IC50 value from the dose-

response curve.
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In Vivo Acetic Acid-Induced Writhing Test
This is a widely used model of visceral pain to assess the analgesic efficacy of test

compounds.

Animal Model: Male ICR mice.

Procedure:

Administer the test compound (e.g., PF-05089771) or vehicle intraperitoneally (i.p.).

After a set pre-treatment time (e.g., 30 minutes), inject a 1.5% acetic acid solution i.p. to

induce writhing.

Count the number of abdominal writhes (a constriction of the abdomen followed by

stretching of the hind limbs) over a defined period (e.g., 30 minutes).

Compare the number of writhes in the compound-treated group to the vehicle-treated

group to determine the analgesic effect.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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